tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate
CAS No.:
Cat. No.: VC13715499
Molecular Formula: C15H22BrNO2
Molecular Weight: 328.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22BrNO2 |
|---|---|
| Molecular Weight | 328.24 g/mol |
| IUPAC Name | tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H22BrNO2/c1-14(2,3)10-7-8-12(11(16)9-10)17-13(18)19-15(4,5)6/h7-9H,1-6H3,(H,17,18) |
| Standard InChI Key | VBCHFLAIVPJIOJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₂₂BrNO₂ and a molecular weight of 328.24 g/mol. Its IUPAC name is tert-butyl N-(2-bromo-4-tert-butylphenyl)carbamate.
Stereochemical Features
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SMILES: CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
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InChIKey: VBCHFLAIVPJIOJ-UHFFFAOYSA-N
The Boc group introduces steric hindrance, stabilizing the compound against nucleophilic attack while maintaining reactivity for deprotection under acidic conditions .
Synthesis and Optimization
Laboratory-Scale Synthesis
The primary route involves Boc protection of 2-bromo-4-tert-butylaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
General Procedure:
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Reagents: 2-Bromo-4-tert-butylaniline, Boc₂O, base (e.g., NaOH, DMAP), solvent (acetonitrile or THF).
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Conditions: Stirring at 20–70°C for 1–24 hours.
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Workup: Purification via chromatography or recrystallization yields the product in 70–85% .
Example:
Industrial Production
Industrial methods optimize for scalability and sustainability:
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Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction times.
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Green Solvents: Replace traditional solvents (e.g., THF) with biodegradable alternatives .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 347.4 ± 35.0 °C (predicted) | |
| Density | 1.260 ± 0.06 g/cm³ | |
| LogP (Partition Coefficient) | 3.11 (consensus) | |
| Solubility | 0.0361 mg/mL in water | |
| pKa | 12.94 ± 0.70 |
Applications in Organic Synthesis
Amine Protection
The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective functionalization of complex molecules .
Intermediate in Pharmaceutical Synthesis
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CFTR Potentiators: Structural analogs (e.g., quinolinone-3-carboxamides) show promise in treating cystic fibrosis by modulating chloride ion channels .
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Anticancer Agents: Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions to generate bioactive scaffolds.
Biological Activity and Mechanisms
In Vitro Studies
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CYP Inhibition: Exhibits inhibitory activity against CYP1A2 and CYP2C19 isoforms, suggesting potential drug-drug interaction risks .
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BBB Permeability: High blood-brain barrier permeation (LogBB = 0.55) indicates CNS drug potential .
Comparative Analysis
| Compound | Bioactivity | Reference |
|---|---|---|
| 48 (Analog) | 70-fold CFTR potentiation vs. genistein | |
| tert-Butyl derivative | Improved solubility and potency |
Future Directions
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